molecular formula C22H20N4O3 B2354829 3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide CAS No. 862811-67-4

3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

Cat. No.: B2354829
CAS No.: 862811-67-4
M. Wt: 388.427
InChI Key: WQNFVFKXRVBPSL-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Research has delved into synthesizing novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines for potential use as anti-inflammatory and analgesic agents. These compounds, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b: 5, 4-b’] difuran-2-carboxamide, exhibit significant cyclooxygenase-1/2 (COX-1/2) inhibition, alongside analgesic and anti-inflammatory activities, indicating their potential in medical research for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-Lipoxygenase Activities

Another study synthesized novel pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities. These compounds, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were evaluated for their cytotoxic effects against HCT-116 and MCF-7 cancer cell lines and for 5-lipoxygenase inhibition, highlighting their potential in cancer and inflammation-related research (Rahmouni et al., 2016).

Antibacterial Agents

Compounds with a benzylpyrimidine structure have been investigated for their in vitro antibacterial activity against anaerobic organisms. These studies have identified specific alkenyl derivatives as highly active against Bacteroides species and Fusobacterium, comparable or superior to metronidazole, underscoring their potential application in addressing antibiotic resistance (Roth et al., 1989).

Antiviral Agents

Research into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has revealed their effectiveness as antirhinovirus agents. This underlines the importance of such compounds in developing treatments for viral infections, showcasing the broad applicability of structurally complex benzamides in therapeutic agent development (Hamdouchi et al., 1999).

Mechanism of Action

Target of Action

The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) . They play a crucial role in regulating various cellular functions including cell proliferation, growth, and differentiation .

Mode of Action

The compound interacts with the active site of human PI3Kα . This interaction leads to the inhibition of PI3Kα, thereby preventing the phosphorylation of Akt, a serine/threonine kinase . This inhibition disrupts the normal cellular functions regulated by PI3K, such as cell proliferation, growth, and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, the compound prevents the formation of PIP3, which is a key regulator of the Akt kinase . Akt regulates a variety of cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism . Therefore, the inhibition of PI3K disrupts these processes, leading to potential anticancer effects .

Result of Action

The compound exhibits potent inhibitory activity against cancer cell lines such as MCF-7 and Hela . The derivative with a 3-methoxyphenyl moiety exhibits potent inhibitory activity against these cell lines, with IC50 values of 2.55 and 3.89 µM respectively . This suggests that the compound could have potential as an anticancer agent.

Biochemical Analysis

Biochemical Properties

The compound 3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It may interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-20(25-22-23-8-5-9-26(14)22)15-6-4-7-17(10-15)24-21(27)16-11-18(28-2)13-19(12-16)29-3/h4-13H,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNFVFKXRVBPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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